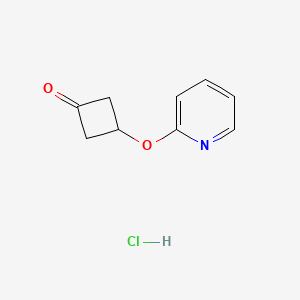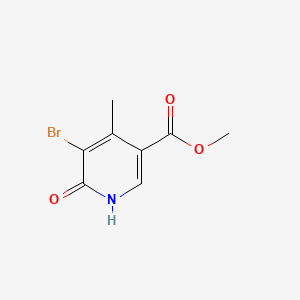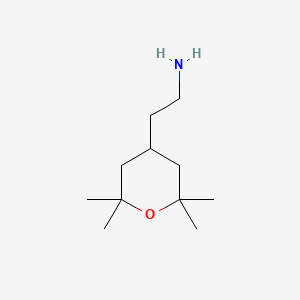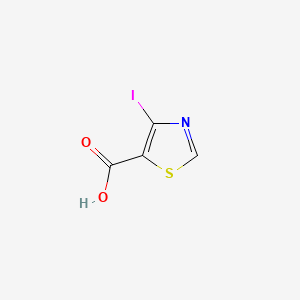
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C6H10N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both amino and sulfonyl fluoride functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride typically involves the introduction of the aminoethyl group and the sulfonyl fluoride group onto the thiophene ring. One common method involves the reaction of thiophene-2-sulfonyl chloride with 2-aminoethanol, followed by the conversion of the resulting sulfonamide to the sulfonyl fluoride using a fluorinating agent such as sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide or thiol.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of sulfonamide derivatives or other substituted products.
科学研究应用
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, making the compound a valuable tool in biochemical research and drug development.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibitory properties.
Phenylmethanesulfonyl fluoride: A well-known serine protease inhibitor with a similar mechanism of action.
Diisopropylfluorophosphate: Another enzyme inhibitor that targets serine proteases.
Uniqueness
5-(2-Aminoethyl)thiophene-2-sulfonyl fluoride hydrochloride is unique due to its thiophene ring structure, which imparts distinct electronic properties and reactivity compared to benzene-based sulfonyl fluorides. This uniqueness can lead to different biological activities and applications in research and industry.
属性
分子式 |
C6H9ClFNO2S2 |
|---|---|
分子量 |
245.7 g/mol |
IUPAC 名称 |
5-(2-aminoethyl)thiophene-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H8FNO2S2.ClH/c7-12(9,10)6-2-1-5(11-6)3-4-8;/h1-2H,3-4,8H2;1H |
InChI 键 |
HKRBSSKQOOFJMX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)S(=O)(=O)F)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)



![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)

![tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13460986.png)
![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)

![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)

![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
